N'-(3-chloro-4-fluorophenyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}ethanediamide
Description
N'-(3-Chloro-4-fluorophenyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}ethanediamide is a synthetic organic compound featuring a central ethanediamide (oxalamide) backbone. Key structural motifs include:
- A 3-chloro-4-fluorophenyl group attached to one amide nitrogen.
- A 5-(thiophen-3-yl)furan-2-ylmethyl substituent on the other amide nitrogen.
Its design likely draws inspiration from established drugs like lapatinib and afatinib, which share halogenated aromatic and heterocyclic components .
Properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[(5-thiophen-3-ylfuran-2-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2O3S/c18-13-7-11(1-3-14(13)19)21-17(23)16(22)20-8-12-2-4-15(24-12)10-5-6-25-9-10/h1-7,9H,8H2,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBOTMYZJBPIFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C(=O)NCC2=CC=C(O2)C3=CSC=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
(a) Lapatinib (Tykerb®)
- Structure: N-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-(5-(((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl)quinazolin-4-amine.
- Key Features :
- 3-Chloro-4-fluorophenyl group.
- Furan-based side chain.
- Activity : Dual EGFR/HER2 inhibitor used in breast cancer therapy.
- Comparison : Both compounds share halogenated aromatic rings and furan derivatives, but lapatinib’s quinazoline core confers distinct kinase-binding properties. The ethanediamide group in the target compound may alter solubility and binding kinetics .
(b) Afatinib (Gilotrif®)
- Structure: (S,E)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-(tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide.
- Key Features: 3-Chloro-4-fluorophenylamino group. Tetrahydrofuran moiety.
- Activity : Irreversible EGFR inhibitor.
- Comparison : The target compound lacks the covalent-binding acrylamide group critical for afatinib’s mechanism. However, both leverage halogenated aryl groups for target affinity .
Compounds with Furan and Thiophene Motifs
(a) Cyprofuram
- Structure : N-(3-Chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide.
- Key Features :
- 3-Chlorophenyl group.
- Tetrahydrofuran ring.
- Activity : Fungicide (mode of action unclear).
- Comparison : While cyprofuram includes a furan derivative, its cyclopropane and tetrahydrofuran components differ significantly from the target compound’s thiophene-furan hybrid. This structural divergence likely results in distinct biological targets .
(b) LMM11 (Life Chemicals F2832-0099)
- Structure : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide.
- Key Features :
- Furan-linked oxadiazole.
- Sulfamoyl benzamide.
- Activity : Antifungal candidate.
- Comparison : The ethanediamide group in the target compound may offer greater conformational flexibility compared to LMM11’s rigid oxadiazole-benzamide scaffold .
Ranitidine-Related Compounds
- Example: N-{2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide (ranitidine nitroacetamide).
- Key Features: Furan with dimethylamino and sulfanylethyl groups.
- Activity : Histamine H2-receptor antagonist.
Data Table: Structural and Functional Comparison
*Calculated based on structural formulas.
Research Findings and Insights
- Structural Optimization: The target compound’s ethanediamide group may enhance hydrogen-bonding interactions compared to monoamide derivatives like LMM11 .
- Heterocyclic Synergy : The thiophene-furan combination could improve π-π stacking in target binding, though this requires experimental validation.
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